

Preparing a G-1 Stock Solution in DMSO: An Application Note and Protocol

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B7789208

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Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It is a valuable tool for studying GPER-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer and cardiovascular diseases.[1] This document provides detailed protocols for the preparation of G-1 stock solutions in dimethyl sulfoxide (DMSO) and their application in common cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for G-1.

Table 1: G-1 Properties and Solubility

Property	Value	Reference
Molecular Weight	412.28 g/mol	
Formula	C ₂₁ H ₁₈ BrNO ₃	
CAS Number	881639-98-1	
Solubility in DMSO	50 mg/mL (121.28 mM)	[2]
Purity	≥98% (HPLC)	

Table 2: G-1 Biological Activity

Parameter	Value	Reference
GPER Agonist K _i	11 nM	
GPER Agonist EC ₅₀	2 nM	
IC ₅₀ (H295R cell proliferation, 72h)	20 μM	[2]

Table 3: Recommended Storage Conditions

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[2][3]
In DMSO	-80°C	1 year	[2][3]
In DMSO	-20°C	1 month	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of G-1 in DMSO.

Materials:

- G-1 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass of G-1:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 412.28 \text{ g/mol} \times 1000 \text{ mg/g} = 4.1228 \text{ mg}$
- Weigh G-1 powder:
 - Carefully weigh out approximately 4.12 mg of G-1 powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the G-1 powder.
- Dissolve G-1:
 - Vortex the solution until the G-1 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication is also recommended to ensure complete dissolution.^[2]
- Aliquot and Store:

- Aliquot the 10 mM G-1 stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage (up to 1 year).[\[2\]](#)[\[3\]](#) Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (WST-1) Assay

This protocol outlines a general procedure for assessing the effect of G-1 on cell viability using a WST-1 assay.

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- G-1 stock solution (10 mM in DMSO)
- WST-1 reagent
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
- G-1 Treatment:
 - Prepare serial dilutions of G-1 in complete culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid

solvent-induced cytotoxicity.

- Remove the old medium from the wells and add 100 μ L of the G-1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest G-1 concentration) and a no-treatment control.
- Incubation:
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- WST-1 Assay:
 - Add 10 μ L of WST-1 reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.
 - Gently shake the plate for 1 minute.
- Data Acquisition:
 - Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis

This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation status upon G-1 treatment.

Materials:

- Cells of interest

- 6-well cell culture plates
- G-1 stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

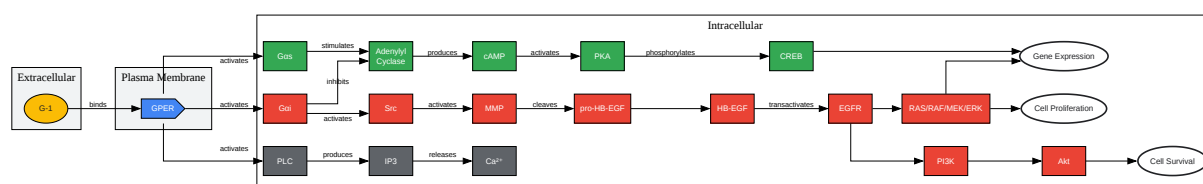
Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of G-1 (and vehicle control) for the appropriate duration.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and scrape the cells.
 - Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay or similar method.
- SDS-PAGE and Transfer:
 - Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Analysis:

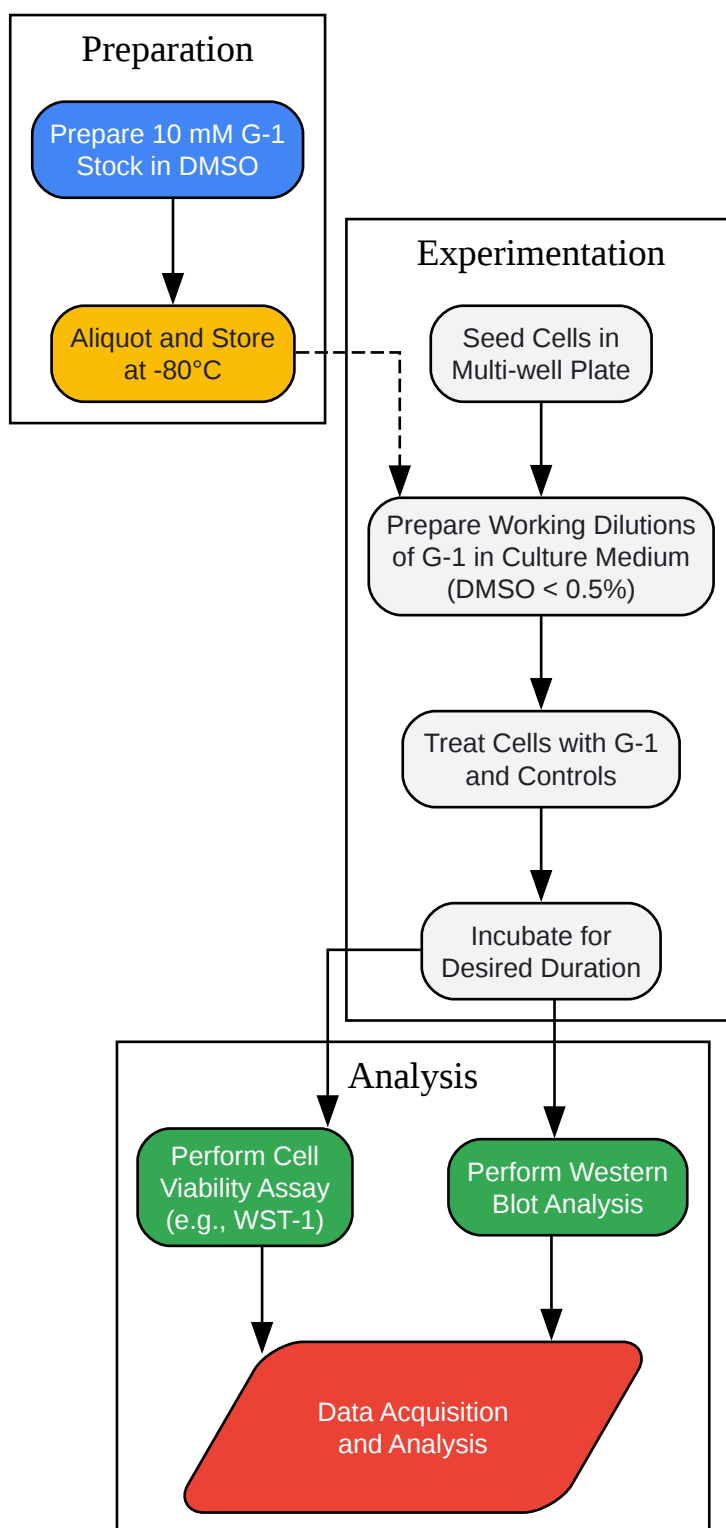
- Quantify band intensities using appropriate software and normalize to a loading control (e.g., β -actin or GAPDH).

Visualizations



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Caption: GPER signaling pathway activated by G-1.



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Caption: General workflow for using G-1 stock solution.

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References

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